molecular formula C9H8O3 B7883063 2,2'-Difurylmethanol

2,2'-Difurylmethanol

Cat. No.: B7883063
M. Wt: 164.16 g/mol
InChI Key: LYVJVIRGWPHKMK-UHFFFAOYSA-N
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Description

2,2'-Difurylmethanol is a heterocyclic compound featuring two furan rings linked via a hydroxymethyl (-CH2OH) group at their 2-positions. Its molecular formula is C₉H₈O₃, with a molecular weight of 164.16 g/mol. The furan rings, oxygen-containing aromatic systems, contribute to its polarity and reactivity, enabling participation in hydrogen bonding and electrophilic substitution reactions.

Properties

IUPAC Name

bis(furan-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3/c10-9(7-3-1-5-11-7)8-4-2-6-12-8/h1-6,9-10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYVJVIRGWPHKMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(C2=CC=CO2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2’-Difurylmethanol can be synthesized through several methods. One common approach involves the reaction of furfural with formaldehyde in the presence of a base catalyst. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the methanol bridge between the two furan rings.

Industrial Production Methods: Industrial production of 2,2’-Difurylmethanol often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials while minimizing by-products. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2,2’-Difurylmethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form difuryl ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of 2,2’-Difurylmethanol can yield difurylmethane, typically using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group in 2,2’-Difurylmethanol can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various halogenating agents for halogen substitution reactions.

Major Products Formed:

    Oxidation: Difuryl ketone.

    Reduction: Difurylmethane.

    Substitution: Halogenated difurylmethanol derivatives.

Scientific Research Applications

2,2’-Difurylmethanol has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of polymers and resins, where its furan rings contribute to the material’s stability and performance.

Mechanism of Action

The mechanism by which 2,2’-Difurylmethanol exerts its effects is primarily through its interaction with various molecular targets. The compound’s furan rings can engage in π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity and stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2,2'-Difurylmethanol with structurally analogous compounds, focusing on molecular features, physicochemical properties, and functional applications.

Structural Analogues with Thiophene vs. Furan Backbones

  • 5-(4-Hydroxybut-1-ynyl)-2,2′-bithiophene () :
    • Structure : Two thiophene rings (sulfur-containing heterocycles) linked via a hydroxyalkynyl chain.
    • Key Differences :
  • Thiophene’s sulfur atom enhances electron delocalization compared to furan’s oxygen, increasing aromatic stability and altering redox behavior.
  • The hydroxyalkynyl chain in this compound introduces alkyne reactivity, absent in 2,2'-Difurylmethanol. Applications: Thiophene derivatives are widely used in organic electronics due to their conductive properties, whereas furan-based systems (like 2,2'-Difurylmethanol) may prioritize hydrogen-bonding interactions in supramolecular chemistry .

Diphenylmethanol (Benzhydryl Alcohol) ()

  • Structure : Two benzene rings attached to a hydroxymethyl group.
  • Molecular Formula : C₁₃H₁₂O (MW: 184.23 g/mol).

(2-Chlorophenyl)(diphenyl)methanol ()

  • Structure : A chlorinated phenyl group and two benzene rings attached to a hydroxymethyl core.
  • Key Differences: The chlorine substituent enhances electrophilicity and steric bulk, influencing regioselectivity in reactions. Unlike 2,2'-Difurylmethanol’s furyl groups, this compound’s aryl substituents lack heteroatoms, reducing hydrogen-bonding capacity.
  • Applications: Used as a scaffold for functionalized materials; 2,2'-Difurylmethanol’s furans could similarly anchor metal catalysts or stabilize charge-transfer complexes .

2,2'-(Thiodimethylene)difuran ()

  • Structure : Two furfuryl groups linked by a sulfide (-S-) bridge.
  • Molecular Formula : C₁₀H₁₀O₂S (MW: 194.25 g/mol).

Research Findings and Functional Insights

  • Antiplasmodial Activity (): Bithiophene derivatives (e.g., compound 2 in ) exhibit antiplasmodial activity (IC₅₀: 1.2–3.8 µM), suggesting that furan analogs like 2,2'-Difurylmethanol may warrant evaluation for similar bioactivity, modulated by oxygen’s electronegativity.

Biological Activity

2,2'-Difurylmethanol is an organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.

Chemical Structure and Properties

2,2'-Difurylmethanol is characterized by the presence of two furyl groups attached to a central methanol moiety. Its molecular formula is C11_{11}H10_{10}O, and it exhibits unique chemical properties that contribute to its biological activities.

Antimicrobial Properties

Research indicates that 2,2'-Difurylmethanol exhibits significant antimicrobial activity against various bacterial strains. For instance, studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the disruption of bacterial cell membranes and interference with metabolic pathways.

Table 1: Antimicrobial Activity of 2,2'-Difurylmethanol

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

In vitro studies have shown that 2,2'-Difurylmethanol possesses anticancer properties. It has been observed to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound appears to induce apoptosis through the activation of caspase pathways.

Case Study: Inhibition of Breast Cancer Cells

A study conducted on MCF-7 breast cancer cells revealed that treatment with 2,2'-Difurylmethanol resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 25 µM, suggesting potent anticancer activity.

The biological effects of 2,2'-Difurylmethanol are attributed to its ability to interact with specific molecular targets within cells. The compound is thought to modulate signaling pathways associated with cell growth and apoptosis.

  • Cell Membrane Interaction : The lipophilicity of the furyl groups enhances membrane permeability, allowing the compound to enter cells effectively.
  • Apoptosis Induction : Through the activation of intrinsic apoptotic pathways, 2,2'-Difurylmethanol promotes programmed cell death in cancer cells.
  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in cellular metabolism and proliferation.

Toxicity Studies

Toxicological assessments indicate that while 2,2'-Difurylmethanol exhibits promising biological activities, it also presents potential toxicity at higher concentrations. Animal studies have shown that doses above 100 mg/kg can lead to adverse effects such as liver enzyme elevation and gastrointestinal disturbances.

Table 2: Toxicity Profile of 2,2'-Difurylmethanol

Dose (mg/kg)Observed Effects
10No observable toxicity
50Mild liver enzyme elevation
100Significant gastrointestinal distress

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